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Compound of Interest

Compound Name: 6-Butoxy-2-hydroxymethylpyridine

Cat. No.: B8607070 Get Quote

Executive Summary & Chemical Profile[2]
6-Butoxy-2-hydroxymethylpyridine (CAS: 717105-08-3), also known as (6-butoxypyridin-2-

yl)methanol, is a versatile heterocyclic building block.[1] It serves as a critical intermediate in

the synthesis of lipophilic pyridine derivatives, particularly in the development of P2X3 receptor

antagonists, Myeloperoxidase (MPO) inhibitors, and S1P1 receptor modulators.

The introduction of the n-butoxy group at the C6 position of the pyridine ring modulates the

physicochemical properties of the scaffold, significantly enhancing lipophilicity (LogP) and

membrane permeability compared to its methoxy or unsubstituted analogs. This application

note details the robust synthesis of this intermediate and its downstream functionalization into

bioactive cores.
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Property Data

IUPAC Name (6-Butoxypyridin-2-yl)methanol

CAS Number 717105-08-3

Molecular Formula C₁₀H₁₅NO₂

Molecular Weight 181.23 g/mol

Appearance Colorless to pale yellow oil / Low-melting solid

Solubility
Soluble in DCM, EtOAc, MeOH, DMSO;

Sparingly soluble in water

Key Functionality
Primary Alcohol (Nucleophile/Electrophile

precursor), Pyridine Nitrogen (H-bond acceptor)

Synthesis of 6-Butoxy-2-hydroxymethylpyridine[1]
[2]
While several routes exist, the most scalable and reproducible method involves the nucleophilic

aromatic substitution (

) of 2-bromo-6-(hydroxymethyl)pyridine or the reduction of 6-butoxypicolinic esters.[1] Below is
the optimized protocol for the direct alkoxylation route, favored for its operational simplicity.

Protocol 1: Nucleophilic Displacement (S_NAr)
Objective: Synthesis of 6-Butoxy-2-hydroxymethylpyridine from 2-Bromo-6-

(hydroxymethyl)pyridine.[1]

Reagents & Materials
Starting Material: 2-Bromo-6-(hydroxymethyl)pyridine (1.0 eq)[1]

Nucleophile Source:n-Butanol (anhydrous, used as solvent/reagent)[1]

Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or Potassium tert-butoxide

(KOtBu, 1.5 eq)
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Solvent: THF (anhydrous) or neat n-Butanol[1]

Quench: Saturated NH₄Cl solution

Step-by-Step Procedure
Preparation of Alkoxide:

In a flame-dried 3-neck flask under

atmosphere, charge anhydrous n-butanol (10 volumes).

Cool to 0°C. Carefully add NaH (1.2 eq) portion-wise. Caution:

gas evolution.

Stir at room temperature (RT) for 30 min until a clear alkoxide solution forms.

Reaction:

Add 2-Bromo-6-(hydroxymethyl)pyridine (1.0 eq) dissolved in a minimum amount of

THF/BuOH.

Heat the reaction mixture to 90–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3)

or HPLC.[2]

Mechanistic Note: The electron-deficient nature of the pyridine ring at C6 facilitates the

displacement of the bromide. The hydroxymethyl group may partially deprotonate but will

not interfere if excess base is calculated.

Work-up:

Cool to RT. Quench carefully with sat. NH₄Cl.[3]

Extract with Ethyl Acetate (3x). Wash combined organics with brine.

Dry over anhydrous

, filter, and concentrate under reduced pressure.
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Purification:

Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Yield: Typically 75–85%.

Downstream Applications & Functionalization[4]
The primary utility of 6-Butoxy-2-hydroxymethylpyridine lies in the activation of the hydroxyl

group for coupling reactions.[1] It is a precursor to "Linker Units" in fragment-based drug

discovery.[1]

Protocol 2: Activation to Alkyl Chloride
Context: Converting the alcohol to a chloride creates a potent electrophile for alkylating

amines, amides, or sulfonamides (e.g., in the synthesis of MPO inhibitors).

Reagents
Substrate: 6-Butoxy-2-hydroxymethylpyridine[1]

Reagent: Thionyl Chloride (

, 1.5 eq)

Base: Triethylamine (

, 2.0 eq)

Solvent: Dichloromethane (DCM), anhydrous

Procedure
Dissolve the alcohol in anhydrous DCM at 0°C.

Add

, followed by the dropwise addition of

.
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Stir at 0°C for 1 hour, then warm to RT for 2 hours.

Critical Step: Evaporate volatiles in vacuo (do not perform aqueous workup if the chloride is

unstable). Redissolve in non-protic solvent (e.g., DMF) for the immediate next coupling step.

Case Study: Synthesis of MPO Inhibitors
Patent literature (US10772890B2) highlights the use of this moiety in synthesizing 3-[(6-

Butoxypyridin-2-yl)methyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one, a potent

Myeloperoxidase inhibitor for treating Multiple System Atrophy (MSA).[1]

Reaction Logic
The 6-butoxy-2-chloromethylpyridine (generated above) is used to alkylate the N3 position of a

purine derivative.[1]

2-Bromo-6-
(hydroxymethyl)pyridine

6-Butoxy-2-
(hydroxymethyl)pyridine

n-BuOH, NaH
SNAr, 90°C 6-Butoxy-2-

(chloromethyl)pyridine

SOCl2, Et3N
DCM, 0°C MPO Inhibitor

(Purine Derivative)

Purine Core
K2CO3, DMF

Click to download full resolution via product page

Figure 1: Synthetic pathway from the pyridine building block to the bioactive MPO inhibitor.
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Issue Probable Cause Corrective Action

Low Yield in Step 1

Incomplete deprotonation of

BuOH or moisture

contamination.[1]

Ensure reagents are

anhydrous.[2] Increase

reaction temp to 110°C. Use

KOtBu instead of NaH for

faster kinetics.

Bis-alkylation

Not applicable for this

substrate, but side reactions at

the CH2OH can occur.

Use 2.2 eq of base to ensure

the alkoxide of the

hydroxymethyl group forms

first, protecting it from self-

reaction.

Instability of Chloride

The chloromethyl pyridine is

reactive and prone to

hydrolysis.

Use the chloride immediately

(telescoped process).

Alternatively, convert to

Mesylate (MsCl/Et3N) which is

often more stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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